molecular formula C9H8N2O3 B066621 Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate CAS No. 181283-75-0

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate

Cat. No. B066621
Key on ui cas rn: 181283-75-0
M. Wt: 192.17 g/mol
InChI Key: FMRMGFASHDVXKN-UHFFFAOYSA-N
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Patent
US05597823

Procedure details

2-Cyano-3-hydroxypyridine (1.2 g, 10 mmol), prepared as described in Synthesis 316 (1983), was aedded in portions to a 0° C. suspension of NaH (0.4 g of 60% dispersion, 10 mmol) in DMF (5 mL). After stirring for 20 min at 0° C., ethyl bromoacetate was added dropwise. The reaction was stirred for 30 min at 25° C. and was the poured into ice water. The resulting solid was collected by filtration and was washed with a small portion of water. The crude ethyl ester was taken up in EtOAc, dried (MgSO4), filted, and concentrated (1.16 g obtained). To the pyridine (1.0 g, 5.0 mmol) in THF (20 mL) was added potassium t-butoxide (0.56 g, 5.0 mmol). After stirring for 45 min, the reaction was partitioned between EtOAc and NaHCO3 solution. The layers were seperated and the aqueous layer was extracted with EtOAc (2x). The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated to provide 0.76 g (76%) of the title compound: 1H NMR (300 MHz, CDCl3) δ1.46 (t, 3H), 4.47 (q, 2H), 5.21 (bs, 2H), 7.38 (dd, 1H), 7.76 (dd, 1H), 8.56 (dd, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0.56 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
C([C:3]1[C:8](O)=[CH:7][CH:6]=[CH:5][N:4]=1)#N.[H-].[Na+].Br[CH2:13][C:14]([O:16][CH2:17]C)=[O:15].[N:19]1[CH:24]=CC=CC=1.CC(C)([O-:28])C.[K+]>CN(C=O)C.C1COCC1>[NH2:19][C:24]1[C:8]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[O:28][C:13]=1[C:14]([O:16][CH3:17])=[O:15] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.56 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Synthesis 316 (1983)
CUSTOM
Type
CUSTOM
Details
was aedded in portions to a 0° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred for 30 min at 25° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
was washed with a small portion of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
(1.16 g obtained)
STIRRING
Type
STIRRING
Details
After stirring for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between EtOAc and NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The layers were seperated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2x)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(OC2=NC=CC=C21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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